molecular formula C18H22N2O3 B13056999 Tirofiban impurity 8

Tirofiban impurity 8

Cat. No.: B13056999
M. Wt: 314.4 g/mol
InChI Key: OJOUITPHSVJWEN-KRWDZBQOSA-N
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Description

Tirofiban impurity 8 is a chemical compound related to Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. Tirofiban is primarily used as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome. This compound is one of the impurities that can be found during the synthesis or degradation of Tirofiban .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tirofiban impurity 8 involves multiple synthetic steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and detailed in patents or scientific literature. For example, one method involves the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and detect the impurity .

Industrial Production Methods

Industrial production methods for this compound are typically aligned with the production of Tirofiban itself. These methods involve stringent quality control measures to ensure the purity and consistency of the final product. The impurity can be isolated and characterized using advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) .

Chemical Reactions Analysis

Types of Reactions

Tirofiban impurity 8 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives .

Scientific Research Applications

Tirofiban impurity 8 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tirofiban impurity 8 is closely related to that of Tirofiban. Tirofiban works by inhibiting the platelet glycoprotein IIb/IIIa receptor, preventing platelet aggregation and thrombus formation. The impurity may interact with similar molecular targets and pathways, although its specific effects and potency may differ .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tirofiban impurity 8 is unique in its specific structural configuration and the conditions under which it is formed. Its presence can provide insights into the stability and degradation pathways of Tirofiban, making it valuable for both research and quality control purposes .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid

InChI

InChI=1S/C18H22N2O3/c19-17(18(21)22)13-15-4-6-16(7-5-15)23-12-2-1-3-14-8-10-20-11-9-14/h4-11,17H,1-3,12-13,19H2,(H,21,22)/t17-/m0/s1

InChI Key

OJOUITPHSVJWEN-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCCCC2=CC=NC=C2

Origin of Product

United States

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